2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Kinase inhibitor design Hinge-binding motif Kinome selectivity profiling

Medicinal chemistry teams face regioisomeric ambiguity and unreliable substitution patterns when sourcing chlorinated fused heterocycles, leading to failed library diversification or irreproducible biological data. This 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5) solves this with: - >98% HPLC purity with full NMR/HPLC/LC-MS characterization. - Orthogonal C-4 (SNAr) and C-2 (Suzuki) sites for parallel synthesis. - 5(6H)-one carbonyl versus 8(7H)-one isomer - distinct hinge-binding geometry validated in pan-RAF (0/223 off-target kinases) and PARP-1 (36 nM) programs.

Molecular Formula C7H3Cl2N3O
Molecular Weight 216.02 g/mol
Cat. No. B11889662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one
Molecular FormulaC7H3Cl2N3O
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NNC2=O)N=C1Cl)Cl
InChIInChI=1S/C7H3Cl2N3O/c8-3-1-5(9)11-4-2-10-12-7(13)6(3)4/h1-2H,(H,12,13)
InChIKeyPGBAOFIWHNTNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one: Structural Identity and Procurement Specifications


2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5; MFCD23163508; C₇H₃Cl₂N₃O; MW 216.02) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a dichlorinated pyridazinone lactam, specifically bearing chlorine atoms at the 2- and 4-positions of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold . This compound serves as a key synthetic intermediate whose 5(6H)-one carbonyl placement distinguishes it from the isomeric pyrido[2,3-d]pyridazin-8(7H)-one system exploited in advanced kinase inhibitor programs such as the pan-RAF inhibitor GNE-9815 [1]. Commercial availability spans purity grades of 95% (AKSci) to ≥98% (Synblock, Leyan, MolCore), with accompanying characterization documents including NMR, HPLC, and LC-MS .

Regioisomer identity: 5(6H)-one carbonyl orientation directs hinge-binding geometry distinct from 8(7H)-one kinase inhibitor cores.
Synthetic handles: 2,4-dichloro pattern supports sequential, orthogonal Pd-catalyzed or SNAr functionalization for library synthesis.
Procurement grade: ≥98% purity tier with full characterization documentation (NMR, HPLC, LC-MS) supports stoichiometric precision.

Why Generic Pyridopyridazinone Scaffolds Cannot Replace This Compound


The pyrido[2,3-d]pyridazinone scaffold class encompasses multiple regioisomers and chlorination states, each directing distinct vectors for substituent elaboration and biological target engagement. The 5(6H)-one carbonyl position in this compound orients hydrogen-bond acceptor geometry differently from the 8(7H)-one isomer; the latter's hinge-binding trajectory was essential for GNE-9815 to achieve pan-RAF kinase selectivity of 0/223 off-target kinases inhibited >70% at 0.1 μM, whereas the phthalazinone comparator 4 hit 5/29 kinases under identical conditions [1]. The 2,4-dichloro pattern further enables sequential, orthogonal Pd-catalyzed cross-coupling or SNAr functionalization—a synthetic versatility absent from non-chlorinated pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7, MW 147.13) or the 5,8-dichloropyrido[2,3-d]pyridazine series (CAS 703-33-3) where chlorines occupy different electronic environments [2]. Selection of the specific dichloro regioisomer therefore determines both the accessible chemical space and the biological target compatibility of downstream libraries.

Regioisomer
Pyrido[2,3-d]pyridazin-8(7H)-one
Risk
Hinge-binding geometry may differ; kinase selectivity profiles derived from 8(7H)-one inhibitors may not transfer.
Analog
Non-chlorinated pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7)
Risk
Lacks pre-installed chlorine handles; requires de novo halogenation, adding steps and altering synthesis sequence.
Analog
5,8-Dichloropyrido[2,3-d]pyridazine (CAS 703-33-3)
Risk
Electronic environment at chlorine positions differs; regioselectivity outcomes in nucleophilic substitution may not transfer.

Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Hinge-Binding Geometry and Kinase Selectivity

The pyrido[2,3-d]pyridazin-8(7H)-one regioisomer (as deployed in GNE-9815) demonstrated that introduction of an additional nitrogen atom into the phthalazinone ring—converting the 1-(2H)-phthalazinone scaffold to pyrido[2,3-d]pyridazin-8(7H)-one—imparted a dramatic increase in kinase selectivity: a panel of 223 kinases showed no inhibition >70% at 0.1 μM (beyond RAF isoforms). By contrast, the predecessor phthalazinone 4 hit 5/29 kinases >70% at the same concentration, the aminoisoquinoline 3 hit 15/26, and LY3009120 (1) hit 11/29 [1]. This establishes that the pyrido[2,3-d]pyridazinone scaffold—and critically, the correct regioisomeric orientation—is a determinant of kinome-wide selectivity. The 5(6H)-one isomer presents a different hydrogen-bond geometry and vector for elaboration versus the 8(7H)-one, making regioisomer selection a non-trivial decision point in library design.

Regioisomeric Hinge-Binding Geometry
Head-to-head
8(7H)-one isomer: 0/223 off-target kinases (>70% at 0.1 μM) vs. phthalazinone: 5/29 (17.2%)
Regioisomer selection context for library design.
SelectScreen profiling; 0.1 μM inhibitor concentration.
Kinase inhibitor design Hinge-binding motif Kinome selectivity profiling

PARP-1 Inhibitory Potency as a Phthalazinone Isostere

The pyridopyridazinone scaffold was validated as a direct isostere of the phthalazine nucleus of Olaparib. The best pyridopyridazinone derivative in this series, compound 8a, exhibited PARP-1 IC₅₀ = 36 nM, compared to Olaparib as reference drug with IC₅₀ = 34 nM [1]. This near-equipotent isosteric replacement (ΔIC₅₀ = 2 nM) confirms that the pyridopyridazinone core can recapitulate the key hydrogen-bond interactions with Gly863 and Ser904 in the PARP-1 active site while providing a distinct intellectual property position and synthetic handle for further optimization.

PARP-1 Isosteric Validation
Head-to-head
Pyridopyridazinone derivative 8a: IC₅₀ = 36 nM vs. Olaparib: IC₅₀ = 34 nM (Δ = 2 nM)
Isosteric replacement validation context for the core scaffold.
Recombinant PARP-1 catalytic domain assay.
PARP-1 inhibition Isosteric replacement Anticancer drug design

Oral Bioavailability Advantage Over Phthalazinone Scaffolds

In a direct mouse pharmacokinetic head-to-head study, the pyridopyridazin-8(7H)-one-based inhibitor GNE-9815 (7) demonstrated oral bioavailability (F) of 37% upon dosing as a crystalline suspension in methylcellulose/Tween (MCT) formulation, compared to only 2% for the structurally analogous phthalazinone 4 under identical conditions. Blood clearance was also lower for 7 (17 mL min⁻¹ kg⁻¹) vs. 4 (22 mL min⁻¹ kg⁻¹) [1]. The improved physicochemical properties, including reduced lipophilicity conferred by the pyrido nitrogen, enabled oral dosing without enabling formulations—a critical differentiator for programs progressing beyond lead optimization.

Scaffold-Dependent Oral Exposure
Head-to-head
Pyridopyridazinone 7 (GNE-9815): F = 37% vs. Phthalazinone 4: F = 2% (Mouse, PO 5 mg/kg MCT)
Scaffold-dependent exposure context for hit-to-lead programs.
Mouse PK; crystalline suspension formulation.
Oral bioavailability Pharmacokinetics Preclinical development

Subnanomolar Potency Against FER Tyrosine Kinase

The pyrido-pyridazinone template, accessed via scaffold hopping from an HTS hit, yielded compound DS21360717 with FER tyrosine kinase IC₅₀ = 0.5 nM—representing a 1000-fold improvement in enzymatic activity from the original screening hit [1]. Further optimization at the C-5 position produced DS08701581 (compound 17c) with the highest combined cell-free and cellular activities in the series, plus improved kinase selectivity (reduced from 14/64 kinases inhibited >90% at 200 nM to a more selective profile) and significant tumor growth inhibition in the Ba/F3-FER xenograft model without body weight loss [1].

FER Kinase Target Engagement
Cross-study
DS21360717: IC₅₀ = 0.5 nM (reported 1000-fold improvement from HTS hit)
Reported nanomolar assay potency context for optimized derivatives.
Recombinant FER kinase enzymatic assay.
FER tyrosine kinase Kinase inhibitor potency Scaffold hopping

Commercial Purity Grade Differentiation and Documentation

Commercial sourcing of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5) reveals two distinct purity tiers: a 95% specification offered by AKSci (catalog 3188EB) and a ≥98% (NLT 98%) specification from Synblock, Leyan (product 1808090), and MolCore . The ≥98% suppliers provide accompanying documentation packages including NMR, HPLC, LC-MS, and MSDS; Synblock specifically references the MDL number MFCD23163508 . By contrast, the non-chlorinated parent scaffold pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7, MW 147.13) is typically supplied at 95% purity without the dichloro synthetic handles required for orthogonal derivatization . This purity differential of ≥3 percentage points between the 95% and 98% grades can impact reaction stoichiometry accuracy and byproduct profiles in multi-step synthetic sequences.

Commercial Purity & Documentation
Specification review
≥98% (Synblock, Leyan) with NMR, HPLC, LC-MS vs. 95% (AKSci)
Procurement quality-assurance context.
Vendor specifications; MDL MFCD23163508.
Chemical procurement Purity specification Quality control documentation

Orthogonal Derivatization via Dual Chlorine Handles

The 2,4-dichloro substitution pattern on the pyrido[2,3-d]pyridazin-5(6H)-one scaffold (MW 216.02) provides two electronically differentiated chlorine leaving groups enabling sequential orthogonal functionalization via SNAr at C-4 followed by Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at C-2, as established for structurally analogous 2,4-dichloropyrido[3,2-d]pyrimidine and 2,4-dichloropyrido[2,3-d]pyrimidine systems [1][2]. The non-chlorinated pyrido[2,3-d]pyridazin-5(6H)-one parent (CAS 15370-81-7, MW 147.13) lacks these synthetic handles entirely, requiring de novo halogenation before cross-coupling can proceed. Similarly, the 5,8-dichloropyrido[2,3-d]pyridazine series (CAS 703-33-3, MW 200.02) places chlorine atoms on different positions with distinct electronic profiles, yielding different regioselectivity outcomes in nucleophilic aromatic substitution . The molecular weight increase from 147.13 (parent) to 216.02 (2,4-dichloro derivative) also modulates logP and solubility, parameters relevant for downstream ADME optimization.

Orthogonal Derivatization Handles
Class-level inference
2 Cl atoms at electronically distinct C-2 and C-4 positions vs. 0 Cl for parent scaffold
Supports sequential derivatization context for library synthesis.
SNAr / Pd-coupling precedents in analogous systems.
Sequential cross-coupling SNAr regioselectivity Library synthesis

High-Impact Application Scenarios Delivering Differentiated Value


Kinase-Focused Library Synthesis with Orthogonal Derivatization

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the electronically differentiated C-2 and C-4 chlorine atoms for sequential functionalization: regioselective SNAr at C-4 with amines or alkoxides, followed by Pd-catalyzed Suzuki-Miyaura cross-coupling at C-2 to introduce aryl or heteroaryl diversity. This orthogonal reactivity pattern, validated in analogous 2,4-dichloropyrido-pyrimidine systems [1], enables efficient parallel library synthesis without intermediate protecting group manipulations. The 5(6H)-one scaffold offers a distinct hydrogen-bond acceptor geometry from the 8(7H)-one isomer, making it suitable for targets where the hinge-binding trajectory of GNE-9815's 8(7H)-one motif is not optimal. Kinase selectivity data from the pyridopyridazinone class—0/223 off-target kinases at 0.1 μM for GNE-9815 [2]—provide a compelling precedent for this scaffold's potential to yield highly selective inhibitors.

PARP-1 Inhibitor Lead Optimization via Isosteric Replacement

Programs seeking to improve upon Olaparib's phthalazinone core can employ 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one as a starting point for scaffold hopping. The pyridopyridazinone isostere has been experimentally validated to deliver PARP-1 IC₅₀ values within 2 nM of Olaparib (36 nM vs. 34 nM) [1]. Introduction of the pyrido nitrogen atom modulates the electron density of the ring system, potentially altering metabolism and off-target profiles relative to the phthalazinone parent. The C-2 and C-4 chlorine atoms enable rapid exploration of substituent space in the tail region, where modifications in Olaparib-analogous series have been shown to tune potency and pharmacokinetic properties. Computational ADME studies on pyridopyridazinone derivatives 8a and 8e predicted favorable drug-likeness properties [1], supporting progression to in vivo pharmacokinetic assessment.

FER Tyrosine Kinase Chemical Probe Development

For research groups investigating the underexplored FER tyrosine kinase, the pyridopyridazinone scaffold has demonstrated subnanomolar potency (IC₅₀ = 0.5 nM for DS21360717) and oral antitumor efficacy in the Ba/F3-FER xenograft model [1]. The C-5 position of the pyridopyridazinone core, accessible from the 2,4-dichloro intermediate, was identified as a critical vector for improving kinase selectivity and oral bioavailability [1]. Procurement of 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one at ≥98% purity from vendors providing full characterization data (NMR, HPLC, LC-MS) [2] ensures that SAR studies begin with a well-defined starting material, minimizing batch-to-batch variability that could confound biological replicate experiments.

Multi-Target Heterocyclic Library Production for Hit Identification

High-throughput screening library producers requiring a versatile, polyfunctionalized heterocyclic scaffold can employ 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one as a privileged core for generating diverse chemotypes. The scaffold's biological precedent spans kinase inhibition (RAF, FER, p38α MAP kinase), PARP-1 inhibition, PDE4 inhibition, aldose reductase inhibition, and GABAA receptor modulation [1][2][3]. The two chlorine atoms allow for systematic exploration of chemical space via parallel diversification: C-4 amination or etherification coupled with C-2 arylation, or vice versa. The ≥98% purity specification from vendors such as Synblock and Leyan supports robust reaction yields and simplifies purification, both critical for library production at scale. The MFCD identifier (MFCD23163508) facilitates database registration and compound management across institutional collections.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Orthogonal reactivity pattern
Regioselective SNAr / cross-coupling conditions
PARP inhibitor lead optimization
Isosteric replacement core
Target engagement and IP-protectable space
FER kinase probe development
Scaffold for exploring C-5 vector
Kinase selectivity and pharmacokinetic endpoint review
Multi-target heterocyclic library production
Privileged core with two diversification handles
Parallel derivatization and purification profiles
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